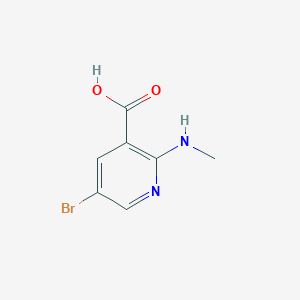

5-Bromo-2-methylamino-nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-methylamino-nicotinic acid: is a chemical compound with the molecular formula C7H7BrN2O2 . It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a methylamino group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylamino-nicotinic acid typically involves the bromination of nicotinic acid followed by the introduction of the methylamino group. One common method involves the direct bromination of nicotinic acid hydrochloride in a solution of thionyl chloride, followed by the addition of bromine. The reaction is carried out in the presence of a catalytic amount of iron powder, and the mixture is refluxed for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-methylamino-nicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Corresponding oxides or carboxylic acids.

Reduction Products: Amines or alcohols.

Coupling Products: Biaryl compounds or other coupled products.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

5-Bromo-2-methylamino-nicotinic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis. This compound can be transformed into various derivatives that may exhibit enhanced biological activities or novel properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected microorganisms:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Candida albicans | 16.69 to 78.23 µM |

| Pseudomonas aeruginosa | 13.40 to 137.43 µM |

These results suggest that the compound may act as a broad-spectrum antimicrobial agent, potentially useful in clinical settings for treating infections caused by resistant strains.

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 3.7 |

| HEK293 | 5.3 |

These results indicate that this compound may have potential applications in cancer therapy, particularly against breast cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of nicotinic acid derivatives:

- Study on Breast Cancer Cells : A study demonstrated that derivatives like this compound significantly inhibited MCF-7 cell proliferation with an IC50 value of approximately 3.1 µM.

- Antimicrobial Efficacy Assessment : In vitro assessments revealed notable activity against both Escherichia coli and Candida albicans, suggesting its utility as an antimicrobial agent.

Industrial Applications

In addition to its research applications, this compound is being explored for use in the development of new materials and pharmaceuticals. Its unique chemical properties make it a candidate for synthesizing advanced materials with specific functionalities.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-methylamino-nicotinic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the methylamino group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary depending on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-nicotinic acid: Lacks the methylamino group, making it less versatile in certain reactions.

2-Methylamino-nicotinic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.

5-Chloro-2-methylamino-nicotinic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

Uniqueness: 5-Bromo-2-methylamino-nicotinic acid is unique due to the presence of both the bromine atom and the methylamino group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biologische Aktivität

5-Bromo-2-methylamino-nicotinic acid (BMNA) is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of BMNA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a methylamino group at the 2-position of the nicotinic acid structure. This unique configuration contributes to its biological activity and interaction with various biological targets.

BMNA's mechanism of action primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and various physiological processes. The compound acts as an allosteric modulator, enhancing the receptor's response to acetylcholine without directly activating the receptor itself .

Enzyme Inhibition Studies

Research indicates that BMNA demonstrates significant enzyme inhibition properties. For instance, studies have shown that BMNA can inhibit certain enzymes involved in metabolic pathways, suggesting its potential role in regulating biochemical processes.

Antimicrobial Activity

BMNA has been evaluated for its antimicrobial properties against various bacterial strains. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity. The compound exhibited MIC values ranging from 4.69 to 22.9 µM against several strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Escherichia coli | 4.69 |

| Bacillus subtilis | 1.95 |

Neuropharmacological Effects

The neuropharmacological profile of BMNA has been investigated concerning its potential as a therapeutic agent for neurological disorders. Its modulation of nAChRs suggests a role in cognitive enhancement and neuroprotection, making it a candidate for further research in treating conditions like Alzheimer's disease .

Case Studies

- Enzyme Interaction Study : A study focused on BMNA's interaction with specific enzymes relevant to metabolic syndromes showed promising results in inhibiting enzyme activity associated with cholesterol metabolism. The findings suggest that BMNA could play a role in managing cardiovascular diseases.

- Antimicrobial Efficacy : In another case study, BMNA was tested alongside other pyridine derivatives for their antimicrobial properties. Results indicated that BMNA outperformed many derivatives, showcasing its potential as an effective antimicrobial agent .

- Neuroprotective Potential : Research examining the neuroprotective effects of BMNA revealed that it could enhance cognitive functions in animal models, suggesting its applicability in developing treatments for neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of BMNA suggests favorable absorption and distribution characteristics, which are essential for its efficacy as a therapeutic agent. Studies predict good bioavailability based on its chemical structure and interactions with biological systems.

Eigenschaften

IUPAC Name |

5-bromo-2-(methylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-6-5(7(11)12)2-4(8)3-10-6/h2-3H,1H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDCLIQXRHJKMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.